Catechol bis(trifluoromethanesulfonate)
Overview
Description
Catechol bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H4F6O6S2. It is also known as catechol ditriflate. This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a catechol moiety. It is a white to almost white powder or crystalline solid and is known for its reactivity and utility in various chemical reactions .
Scientific Research Applications
Catalysis in Organic Reactions
Bis(trifluoromethanesulfon)imide, a compound related to catechol bis(trifluoromethanesulfonate), has been used as a catalyst in the hetero-Michael addition of nitrogen, oxygen, and sulfur nucleophiles to unsaturated ketones and other substrates, showing superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).
Synthesis of Fluorinated Compounds
Trifluoromethanesulfonic acid, a closely related compound, has been used to synthesize fluorinated bisphenols and tetraphenols through a condensation reaction with catechol and other bisphenols, yielding good results (Tao et al., 2013).
Ionic Liquid Research
Studies have explored the properties of ionic liquids containing bis(trifluoromethyl)sulfonyl imide and trifluoromethanesulfonate anions, useful in applications such as electrolytes in batteries and other electrochemical devices (Gouveia et al., 2017).
Cross-Coupling Reactions
Aryl and heteroaryl bis(catechol) silicates, undergoing palladium-catalyzed cross-coupling with aryl triflates, have shown excellent yields. These bis(catechol) silicates are stable and prepared from catechol and an aryl siloxane (Seganish & DeShong, 2004).
Electrophilic Acylation Catalyst
Bis(trifluoroalkylsulfonylimino)trifluoromethanesulfonic acid has been used as a catalyst in the Friedel–Crafts acylation of aromatic substrates (Posternak et al., 2009).
Synthesis of Palladium Complexes
Palladium bis(trifluoromethanesulfonate) has been synthesized for use in the preparation of palladium(II) complexes, showcasing its utility in inorganic and coordination chemistry (Murata & Ido, 1994).
Structure and Vibrational Frequencies Studies
Ab initio studies of bis(trifluoromethanesulfone)imide ion pairs have been conducted to understand their structure and vibrational frequencies, important for applications in materials science and chemistry (Gejji et al., 1999).
Ionic Conductivity in Polymer Electrolytes
Studies on the ionic conductivity of polymer electrolytes doped with salts of trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imidate have been conducted, relevant for battery technology and material sciences (Lee & Allcock, 2010).
Safety and Hazards
Future Directions
Preparation Methods
Catechol bis(trifluoromethanesulfonate) can be synthesized through several methods. One common synthetic route involves the reaction of catechol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction conditions include:
Reactants: Catechol and trifluoromethanesulfonic anhydride
Solvent: Dichloromethane or another suitable organic solvent
Base: Pyridine or triethylamine
Temperature: Room temperature to slightly elevated temperatures
Atmosphere: Inert (e.g., nitrogen or argon)
Chemical Reactions Analysis
Catechol bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
- Oxidation and Reduction
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines, thiols, or alkoxides.
Properties
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIQHXAICQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-91-6 | |
Record name | Catechol Bis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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